4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester
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Overview
Description
4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics . The presence of the imidazo[1,2-a]pyridine moiety makes this compound particularly interesting for various scientific research applications.
Preparation Methods
The synthesis of 4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester typically involves multiple steps. One common synthetic route includes the condensation of appropriate starting materials followed by bromination and esterification reactions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester undergoes various types of chemical reactions, including:
Scientific Research Applications
4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety can bind to various enzymes and receptors, modulating their activity . This interaction can lead to the activation or inhibition of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzoimidazole derivatives: These compounds have a similar bicyclic structure but with different nitrogen positioning, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H11BrN2O2 |
---|---|
Molecular Weight |
331.16 g/mol |
IUPAC Name |
methyl 4-(5-bromoimidazo[1,2-a]pyridin-2-yl)benzoate |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-15(19)11-7-5-10(6-8-11)12-9-18-13(16)3-2-4-14(18)17-12/h2-9H,1H3 |
InChI Key |
VIVGGTOKLXXUGB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN3C(=N2)C=CC=C3Br |
Origin of Product |
United States |
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